molecular formula C20H15F2N3O3S2 B2980625 N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1261016-09-4

N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2980625
CAS RN: 1261016-09-4
M. Wt: 447.47
InChI Key: CDVVCGRQPMEYNI-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H15F2N3O3S2 and its molecular weight is 447.47. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity and Enzyme Inhibition

This compound is involved in the design and synthesis of molecules with potential antitumor properties. Research demonstrates its application in creating inhibitors for enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical in cancer cell proliferation. For example, compounds synthesized with structural similarities have shown significant antitumor activity by inhibiting these enzymes, indicating their potential as cancer treatments (Gangjee et al., 2009). Such research underlines the importance of this compound in developing new anticancer agents.

Radioligand Imaging

The compound's derivatives have been explored for their use in radioligand imaging, particularly in positron emission tomography (PET) for imaging translocator proteins. This application is crucial for studying various brain disorders and neuroinflammation (Dollé et al., 2008). The ability to selectively label and image biological targets in vivo offers invaluable insights into the molecular mechanisms of diseases and the effects of therapeutic interventions.

Synthesis of Heterocycles

The compound serves as a precursor in the synthesis of diverse heterocycles with potential pharmacological activities. Heterocyclic compounds play a crucial role in the development of drugs due to their complex structures and versatility in interacting with various biological targets. The synthesis and evaluation of such compounds contribute to the discovery of new drugs with improved efficacy and safety profiles (Fadda et al., 2017).

GPR119 Agonists for Diabetes Treatment

Exploratory research into fused-pyrimidine derivatives of this compound has identified potent GPR119 agonists, which are promising for the treatment of type 2 diabetes mellitus. GPR119 agonists stimulate insulin secretion in a glucose-dependent manner, offering a novel approach to managing blood sugar levels in diabetic patients (Negoro et al., 2012). This research application highlights the compound's contribution to addressing the global challenge of diabetes through the development of new therapeutic options.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid with 2,4-difluoroaniline, followed by the conversion of the resulting intermediate to the final product through a series of reactions.", "Starting Materials": [ "2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "2,4-difluoroaniline", "Sodium hydride", "N,N-dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid (1.0 g, 3.2 mmol) and sodium hydride (0.13 g, 5.4 mmol) in dry N,N-dimethylformamide (10 mL) under nitrogen atmosphere.", "Step 2: Add 2,4-difluoroaniline (0.5 g, 3.2 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction mixture with 1 M hydrochloric acid (10 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 4: Wash the combined organic layers with water (10 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain a crude product.", "Step 5: Dissolve the crude product in ethyl acetate (10 mL) and add 1 M sodium hydroxide (10 mL) to the solution.", "Step 6: Stir the reaction mixture at room temperature for 2 hours and then extract with ethyl acetate (3 x 20 mL).", "Step 7: Wash the combined organic layers with water (10 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain a crude product.", "Step 8: Purify the crude product by column chromatography using ethyl acetate as the eluent to obtain the final product N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide (0.6 g, 50% yield)." ] }

CAS RN

1261016-09-4

Molecular Formula

C20H15F2N3O3S2

Molecular Weight

447.47

IUPAC Name

N-(2,4-difluorophenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C20H15F2N3O3S2/c21-12-3-4-15(14(22)10-12)23-17(26)11-25-16-6-9-30-18(16)19(27)24(20(25)28)7-5-13-2-1-8-29-13/h1-4,6,8-10H,5,7,11H2,(H,23,26)

InChI Key

CDVVCGRQPMEYNI-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F

solubility

not available

Origin of Product

United States

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